molecular formula C19H22FN3O2 B15023181 2-[(3-ethoxypropyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one

2-[(3-ethoxypropyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B15023181
M. Wt: 343.4 g/mol
InChI Key: XCAIPEOYBCWXLN-UHFFFAOYSA-N
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Description

2-[(3-ethoxypropyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a chemical compound with the molecular formula C19H22FN3O2 and a molecular weight of 343.4 g/mol This compound is known for its unique structure, which includes a quinazolinone core substituted with an ethoxypropylamino group and a fluorophenyl group

Preparation Methods

The synthesis of 2-[(3-ethoxypropyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the ethoxypropylamino group: This step involves the reaction of the quinazolinone intermediate with an ethoxypropylamine reagent.

    Addition of the fluorophenyl group:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and advanced purification techniques .

Chemical Reactions Analysis

2-[(3-ethoxypropyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, to introduce different substituents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-[(3-ethoxypropyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-ethoxypropyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-[(3-ethoxypropyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one can be compared with other similar compounds, such as:

    2-amino-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one: This compound has a similar quinazolinone core but lacks the ethoxypropylamino group.

    7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one: This compound lacks both the ethoxypropylamino and amino groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C19H22FN3O2

Molecular Weight

343.4 g/mol

IUPAC Name

2-(3-ethoxypropylamino)-7-(4-fluorophenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C19H22FN3O2/c1-2-25-9-3-8-21-19-22-12-16-17(23-19)10-14(11-18(16)24)13-4-6-15(20)7-5-13/h4-7,12,14H,2-3,8-11H2,1H3,(H,21,22,23)

InChI Key

XCAIPEOYBCWXLN-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC1=NC=C2C(=N1)CC(CC2=O)C3=CC=C(C=C3)F

Origin of Product

United States

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